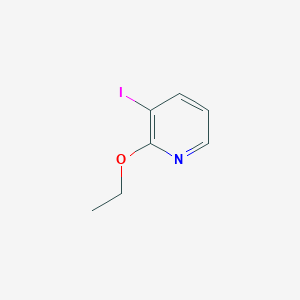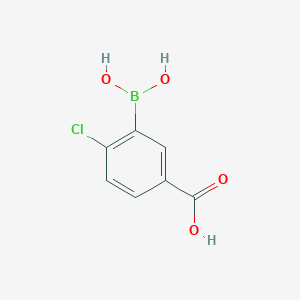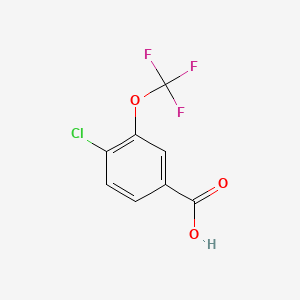
3,5-ジメチルピリジン-2-カルボキシアルデヒド
概要
説明
3,5-Dimethylpyridine-2-carboxaldehyde (3,5-DMP-2-CHO) is an organic compound that belongs to the family of pyridines, which are aromatic heterocyclic compounds containing six carbon atoms and one nitrogen atom . It is a versatile reagent used in a wide range of applications, such as synthesis, analysis, and biochemistry. It is a colorless liquid with a characteristic odor and is most commonly used as a starting material for the synthesis of other compounds.
Synthesis Analysis
The reaction of 3,5-Dimethylpyridine-2-carboxaldehyde derivatives under grind-stone chemistry conditions has led to the synthesis of novel 1,4-dihydropyridine-3,5-dicarbohydrazone derivatives. Research has explored the green synthesis of various derivatives involving 3,5-Dimethylpyridine-2-carboxaldehyde, emphasizing environmentally friendly approaches to chemical synthesis.Molecular Structure Analysis
The molecular formula of 3,5-Dimethylpyridine-2-carboxaldehyde is C8H9NO . The InChI Key is BYDYILQCRDXHLB-UHFFFAOYSA-N .Chemical Reactions Analysis
3,5-Dimethylpyridine-2-carboxaldehyde is used in a wide range of applications, such as synthesis, analysis, and biochemistry. It is most commonly used as a starting material for the synthesis of other compounds.Physical And Chemical Properties Analysis
3,5-Dimethylpyridine-2-carboxaldehyde is a colorless liquid with a characteristic odor. It has a molecular weight of 135.16 g/mol. The storage temperature is 2-8°C .科学的研究の応用
有機合成
3,5-ジメチルピリジン-2-カルボキシアルデヒド: は、有機合成における貴重な中間体です。 様々なヘテロ環化合物の合成のための前駆体として役立ちます 。そのアルデヒド基は、シッフ塩基を形成するための縮合などの様々な化学反応を受けることができ、これは医薬品や農薬の合成に役立ちます。
リガンド設計
配位化学において、3,5-ジメチルピリジン-2-カルボキシアルデヒドは、リガンドの設計に使用できます。 これらのリガンドは金属イオンをキレート化し、工業プロセスにおける潜在的な触媒活性を持つ錯体を形成することができます 。リガンドの立体および電子特性は、ピリジン環を修飾することにより微調整できます。
材料科学
この化合物は、特に有機発光ダイオード(OLED)やその他の電子材料の開発において、材料科学分野で用途を見出しています 。電気を通し、電流を流すと光を発する能力は、高度な材料を作成するための候補となります。
分析化学
3,5-ジメチルピリジン-2-カルボキシアルデヒド: は、分析化学における誘導体化剤として利用できます 。それは様々な分析対象物と反応し、UV-Visや蛍光分光法などの分光法による検出と定量を向上させます。
医薬品研究
医薬品研究では、この化合物は、創薬のためのビルディングブロックとしての可能性が探求されています 。その構造モチーフは、多くの生物活性分子に存在し、ピリジン環の修飾は、新しい薬理活性化合物を生み出す可能性があります。
農薬開発
農業分野は、新しい殺虫剤や除草剤の開発において、3,5-ジメチルピリジン-2-カルボキシアルデヒドの利用から恩恵を受けています 。その化学構造は、害虫や雑草の特定の生物学的標的に作用する分子に組み込むことができ、効果的な作物保護を提供します。
作用機序
The reaction of 3,5-Dimethylpyridine-2-carboxaldehyde derivatives under grind-stone chemistry conditions has led to the synthesis of novel 1,4-dihydropyridine-3,5-dicarbohydrazone derivatives. Some of these compounds exhibit promising IC50 values against HepG2 cell lines, indicating their potential anticancer activity.
Safety and Hazards
特性
IUPAC Name |
3,5-dimethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-7(2)8(5-10)9-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDYILQCRDXHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595883 | |
| Record name | 3,5-Dimethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675138-02-0 | |
| Record name | 3,5-Dimethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

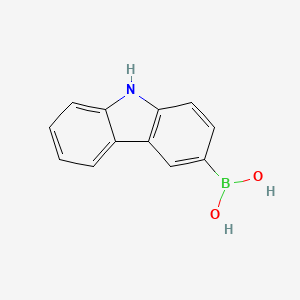

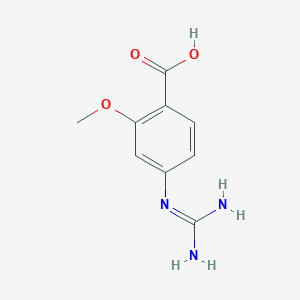
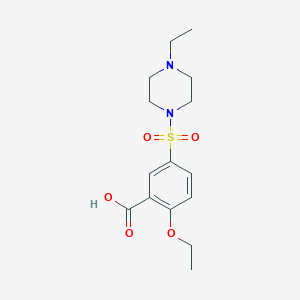
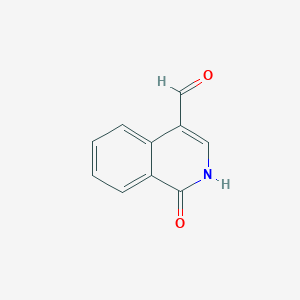
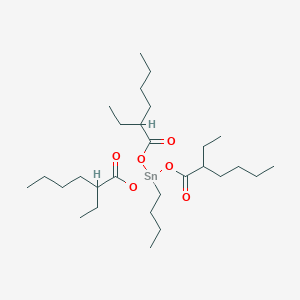

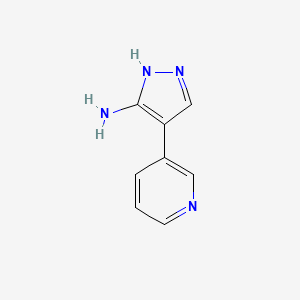
![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)
